molecular formula C13H18BrClO2 B1380009 5-Bromo-1-chloro-2-isopropoxy-3-isobutoxybenzene CAS No. 1365272-46-3

5-Bromo-1-chloro-2-isopropoxy-3-isobutoxybenzene

Cat. No.: B1380009
CAS No.: 1365272-46-3
M. Wt: 321.64 g/mol
InChI Key: VRDALFLHWYISDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-chloro-2-isopropoxy-3-isobutoxybenzene is an organic compound with the molecular formula C13H18BrClO2. It is a derivative of benzene, substituted with bromine, chlorine, isopropoxy, and isobutoxy groups. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-chloro-2-isopropoxy-3-isobutoxybenzene typically involves electrophilic aromatic substitution reactions. One common method involves the bromination and chlorination of a benzene derivative, followed by the introduction of isopropoxy and isobutoxy groups through nucleophilic substitution reactions. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as aluminum chloride or iron(III) chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-chloro-2-isopropoxy-3-isobutoxybenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of halogen atoms.

    Substitution: Nucleophilic substitution reactions can replace the halogen atoms with other functional groups, such as amines or thiols, using reagents like sodium azide or thiourea.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium azide or thiourea in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Quinones, carboxylic acids.

    Reduction: Dehalogenated benzene derivatives.

    Substitution: Amino or thiol-substituted benzene derivatives.

Scientific Research Applications

5-Bromo-1-chloro-2-isopropoxy-3-isobutoxybenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Bromo-1-chloro-2-isopropoxy-3-isobutoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1,3-dichloro-2-isopropoxybenzene
  • 5-Bromo-4-chloro-3-indolyl-β-D-glucuronic acid

Uniqueness

5-Bromo-1-chloro-2-isopropoxy-3-isobutoxybenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both isopropoxy and isobutoxy groups enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

5-bromo-1-chloro-3-(2-methylpropoxy)-2-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrClO2/c1-8(2)7-16-12-6-10(14)5-11(15)13(12)17-9(3)4/h5-6,8-9H,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDALFLHWYISDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C(=CC(=C1)Br)Cl)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-1-chloro-2-isopropoxy-3-isobutoxybenzene
Reactant of Route 2
Reactant of Route 2
5-Bromo-1-chloro-2-isopropoxy-3-isobutoxybenzene
Reactant of Route 3
Reactant of Route 3
5-Bromo-1-chloro-2-isopropoxy-3-isobutoxybenzene
Reactant of Route 4
Reactant of Route 4
5-Bromo-1-chloro-2-isopropoxy-3-isobutoxybenzene
Reactant of Route 5
Reactant of Route 5
5-Bromo-1-chloro-2-isopropoxy-3-isobutoxybenzene
Reactant of Route 6
Reactant of Route 6
5-Bromo-1-chloro-2-isopropoxy-3-isobutoxybenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.